(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one
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Overview
Description
(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one is a complex organic compound featuring a benzodioxole moiety linked to a dihydronaphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one typically involves the condensation of 1,3-benzodioxole-5-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable compound for further research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-ylamino)-1-(1,1’-biphenyl)-4-yl-1-propanone
- 3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)-1-propanone
- 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
Uniqueness
(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one stands out due to its unique combination of the benzodioxole and dihydronaphthalenone moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18-13(6-5-12-3-1-2-4-15(12)18)10-19-14-7-8-16-17(9-14)22-11-21-16/h1-4,7-10,19H,5-6,11H2/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAIJWSDTLMCTL-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CNC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/NC2=CC3=C(C=C2)OCO3)/C(=O)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.